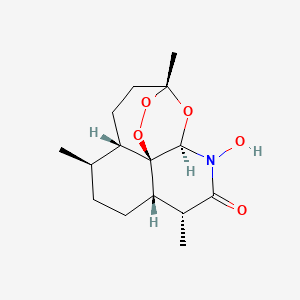

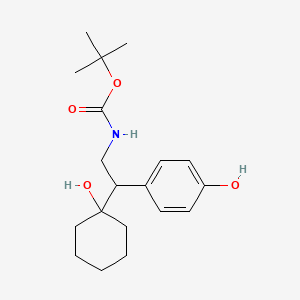

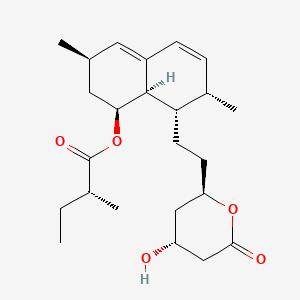

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to "3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose" involves multiple steps, including the protection of hydroxyl groups, the introduction of azido groups, and subsequent modifications. For example, the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactose by inversion of configuration at C-4 of the amino sugar unit demonstrates the complexity of synthesizing modified sugars. This process includes condensation, acetylation, hydrolysis, and methanesulfonylation steps to achieve the desired compound (Miyai & Jeanloz, 1972).

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycopeptides and Glycolipids

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is a key component in the synthesis of glycopeptides and glycolipids . These compounds have significant roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

- Methods of Application : The compound is used in an improved synthesis process to produce α-d-galactopyranosyl bromide, which is then used in the synthesis of glycopeptides and glycolipids .

- Results or Outcomes : The improved synthesis process has been published and peer-reviewed, indicating its effectiveness and reliability .

Building Block in Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used as a building block in chemical synthesis . It’s an analog of N-acetylmannosamine (ManNAc) and has been used in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The compound is used in the synthesis of fluorescent probes for lysosomal labeling .

- Results or Outcomes : The synthesized probes have been used successfully for lysosomal labeling .

Synthesis of α-d-galactopyranosyl bromide

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of α-d-galactopyranosyl bromide . This compound is a key component in the synthesis of glycopeptides and glycolipids .

- Methods of Application : The compound is used in an improved synthesis process to produce α-d-galactopyranosyl bromide .

- Results or Outcomes : The improved synthesis process has been published and peer-reviewed, indicating its effectiveness and reliability .

Synthesis of Fluorescent Probes for Lysosomal Labeling

- Scientific Field : Biochemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of fluorescent probes for lysosomal labeling . These probes are used to study the structure and function of lysosomes, which are important cellular organelles .

- Methods of Application : The compound is used in the synthesis of fluorescent probes, which are then used for lysosomal labeling .

- Results or Outcomes : The synthesized probes have been used successfully for lysosomal labeling .

Synthesis of Differently Substituted Trimers

- Scientific Field : Biochemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The compound is used in the synthesis of these trimers .

- Results or Outcomes : The synthesized trimers have been used successfully in immunological experiments .

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose . This compound plays an important role in α-selective glycosylations .

- Methods of Application : The compound is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose .

- Results or Outcomes : The synthesized compound has been used successfully in α-selective glycosylations .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources. However, it’s important to handle it with care, considering the general safety concerns regarding the synthesis and handling/storage of azide transfer reagents3.

Zukünftige Richtungen

The future directions of the research on this compound could involve the development of more efficient synthesis methods and further investigation into its potential applications in the field of synthetic carbohydrate chemistry3.

Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more detailed analysis, please refer to the original papers and sources.

Eigenschaften

CAS-Nummer |

83025-10-9 |

|---|---|

Produktname |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

Molekularformel |

C₁₂H₁₇N₃O₈ |

Molekulargewicht |

331.28 |

Synonyme |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)